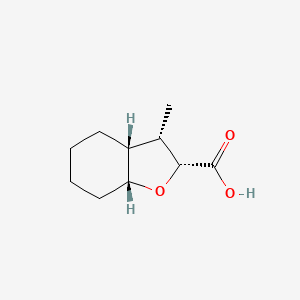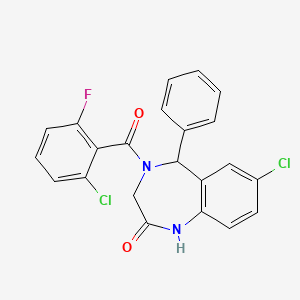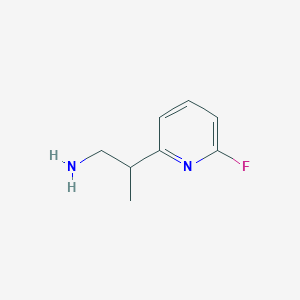![molecular formula C25H25N5O2S B2894118 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 954035-95-1](/img/structure/B2894118.png)
2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolo[4,5-d]pyridazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazolopyridazine Core: This step often involves the cyclization of a suitable pyridazine derivative with a thioamide or a related sulfur-containing compound under acidic or basic conditions.
Introduction of the Piperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with phenylpiperazine in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one has shown potential as an enzyme inhibitor. It can be used in studies to understand enzyme mechanisms and to develop new inhibitors for therapeutic use.
Medicine
In medicine, this compound is being investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved can vary depending on the specific application but often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- This compound analogs
- Other thiazolopyridazine derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the thiazolopyridazine core with the phenylpiperazine and p-tolyl groups. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-methyl-7-(4-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-17-8-10-19(11-9-17)22-24-23(26-18(2)33-24)25(32)30(27-22)16-21(31)29-14-12-28(13-15-29)20-6-4-3-5-7-20/h3-11H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXXEDJWBXCTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2894036.png)
![2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2894037.png)
![4-[butyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2894039.png)
![2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2894040.png)
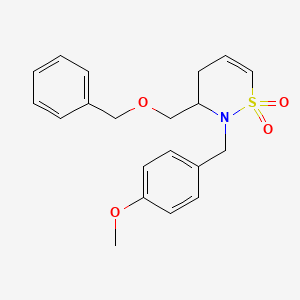
![4-bromo-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2894043.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)
![4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2894045.png)
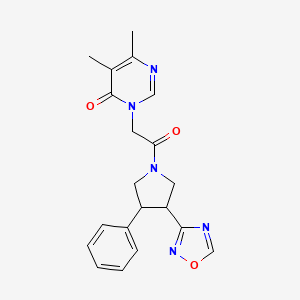
![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2894047.png)
![2-ethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2894048.png)
